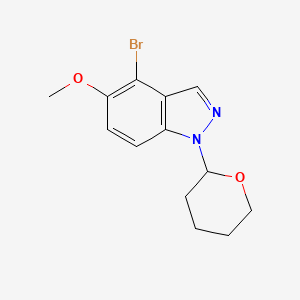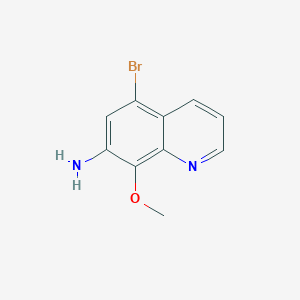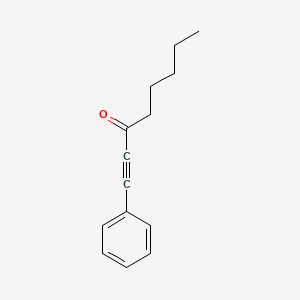
1-Octyn-3-one, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyn-3-one, 1-phenyl- is an organic compound with the molecular formula C14H16O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octyn-3-one, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an appropriate ketone under specific conditions. For example, the reaction of phenylacetylene with 1-octyn-3-ol in the presence of a catalyst such as cuprous bromide and paraformaldehyde in dioxane can yield 1-Octyn-3-one, 1-phenyl- .
Industrial Production Methods: Industrial production of 1-Octyn-3-one, 1-phenyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyn-3-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 1-Octyn-3-one, 1-phenyl- to its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted alkynes or alkenes.
Applications De Recherche Scientifique
1-Octyn-3-one, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 1-Octyn-3-one, 1-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Octyn-3-ol: A related compound with similar chemical properties but different functional groups.
Oct-1-en-3-one: Another alkyne with a similar structure but different reactivity and applications
Uniqueness: 1-Octyn-3-one, 1-phenyl- is unique due to its specific combination of an alkyne and a phenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
62059-61-4 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-phenyloct-1-yn-3-one |
InChI |
InChI=1S/C14H16O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10H2,1H3 |
Clé InChI |
BPPAZYIIOUNGMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)
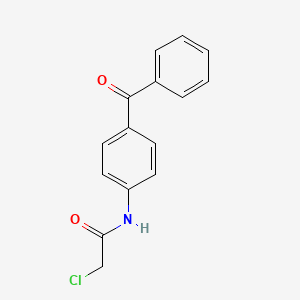
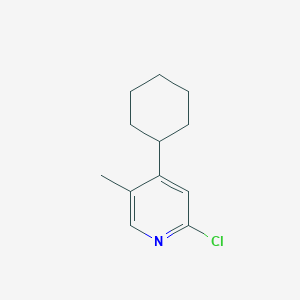

![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15202642.png)
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)
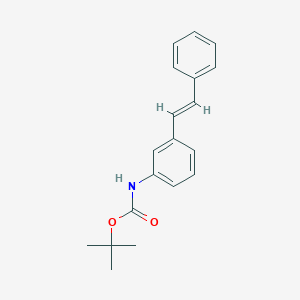
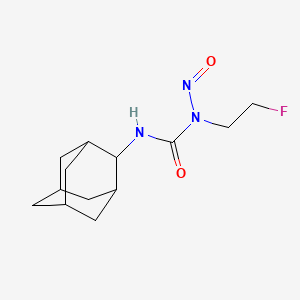

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)

